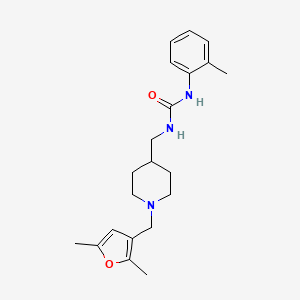![molecular formula C14H11N7OS B2738924 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1788561-04-5](/img/structure/B2738924.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the sequential PdI2/KI-catalyzed oxidative aminocarbonylation-dearomative cyclization-aromatization process. This method utilizes simple and readily available building blocks such as N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating cancer and other diseases. Its ability to target specific molecular pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its anticancer and therapeutic properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Imidazo[2,1-b]thiazole derivatives
Benzothiazole derivatives
Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives
Uniqueness: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide stands out due to its unique structural features and its ability to target specific molecular pathways. Compared to other similar compounds, it exhibits distinct biological and chemical properties that make it a valuable candidate for various applications.
特性
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7OS/c22-13(8-21-9-15-18-19-21)16-11-4-2-1-3-10(11)12-7-20-5-6-23-14(20)17-12/h1-7,9H,8H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFXTIHUJNXMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2738842.png)

![2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)
![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)


